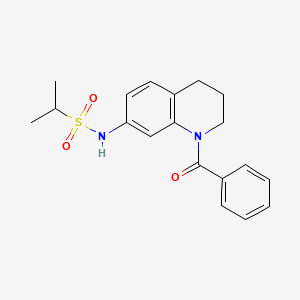

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a chemical compound belonging to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-14(2)25(23,24)20-17-11-10-15-9-6-12-21(18(15)13-17)19(22)16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNNSSFHFPXEFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide typically involves the following steps:

Benzoylation: The starting material, 1,2,3,4-tetrahydroquinoline, undergoes benzoylation to introduce the benzoyl group at the 1-position.

Sulfonamide Formation: The benzoylated product is then treated with propane-2-sulfonyl chloride to form the sulfonamide derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution Reactions: Substitution at different positions of the quinoline ring can yield various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Quinone Derivatives: Resulting from oxidation reactions.

Reduced Quinoline Derivatives: Formed through reduction reactions.

Substituted Quinoline Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug development.

Medicine: The compound's biological activities make it a candidate for the development of new therapeutic agents. Its potential use in treating infections and cancer is being investigated.

Industry: In the chemical industry, this compound is used in the production of various chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: A related compound with similar structural features but different functional groups.

N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide: Another quinoline derivative with variations in the position of the acetamide group.

Uniqueness: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique chemical structure allows for diverse reactivity and biological activity, making it a valuable compound in scientific research and industry.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₂₄H₂₂N₂O₃S

- Molecular Weight : 386.4 g/mol

- CAS Number : 946368-60-1

The exact mechanism of action of this compound remains largely uncharacterized. However, compounds with similar structures have been shown to interact with various biological targets. Specifically, they may modulate enzymatic activity or receptor signaling pathways involved in inflammatory and autoimmune responses.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Effects : Similar derivatives have been reported to possess anti-inflammatory properties by inhibiting specific signaling pathways associated with inflammation.

- Neuroprotective Properties : Compounds in the tetrahydroquinoline class have shown potential neuroprotective effects in preliminary studies, suggesting possible applications in neurodegenerative diseases.

- Antitumor Activity : Some studies indicate that related compounds can inhibit tumor growth by affecting cell signaling pathways involved in cancer progression.

Study 1: Efficacy in Autoimmune Diseases

A recent study focused on a tetrahydroquinoline derivative indicated significant efficacy in treating Th17-mediated autoimmune diseases. The compound demonstrated superior bioavailability and therapeutic effects at lower doses compared to existing treatments .

| Compound | Bioavailability (mice) | Bioavailability (rats) | Therapeutic Effect |

|---|---|---|---|

| GSK2981278 | 6.2% | 4.1% | Moderate |

| (R)-D4 | 48.1% | 32.9% | Significant |

Study 2: Interaction with Rho GTPase Pathways

Research has highlighted the role of Rho GTPases in regulating cell motility and metastasis. Inhibitors targeting these pathways have shown promise in reducing tumor metastasis and inflammation . Although specific data on this compound is limited, its structural analogs suggest potential for similar mechanisms.

Pharmacokinetics

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound are not well documented. However, understanding these parameters is crucial for evaluating its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.